molecular formula C12H16N2O3S B6513155 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 955595-44-5

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B6513155
CAS No.: 955595-44-5
M. Wt: 268.33 g/mol
InChI Key: DTERZWJESHCYRZ-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a chemical compound characterized by its unique structure, which includes a tetrahydroquinoline ring system substituted with a methanesulfonyl group and an acetamide moiety

Mechanism of Action

Target of Action

It’s structurally similar to flufenacet, a selective herbicide . If the compound shares similar properties, it might also act on certain enzymes or receptors in plants or microorganisms.

Mode of Action

Based on its structural similarity to flufenacet, it might interfere with the normal functioning of certain enzymes or receptors, leading to the inhibition of vital biological processes .

Biochemical Pathways

Compounds like flufenacet, which are used as herbicides, typically affect pathways related to plant growth and development .

Result of Action

If it acts similarly to flufenacet, it might lead to the inhibition of growth in certain plants or microorganisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, Flufenacet is moderately soluble in water and may persist in soil and water/sediment systems under certain conditions . Similarly, the action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide might also be influenced by environmental factors such as temperature, pH, and presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. The final step involves the acetylation of the amine group to yield the acetamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a ligand for certain receptors or enzymes. Its interactions with biological targets can provide insights into the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug development in areas such as pain management, inflammation, and neurodegenerative diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide

Uniqueness: . Its unique structure allows for diverse chemical transformations and biological activities, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9(15)13-11-6-5-10-4-3-7-14(12(10)8-11)18(2,16)17/h5-6,8H,3-4,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTERZWJESHCYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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